Cas no 1310152-87-4 (4-(4-chloro-3-methylphenyl)butanal)

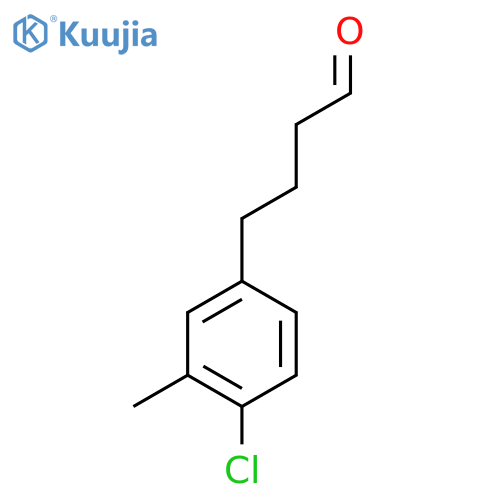

1310152-87-4 structure

商品名:4-(4-chloro-3-methylphenyl)butanal

4-(4-chloro-3-methylphenyl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(4-chloro-3-methylphenyl)butanal

- EN300-1283186

- 1310152-87-4

-

- インチ: 1S/C11H13ClO/c1-9-8-10(4-2-3-7-13)5-6-11(9)12/h5-8H,2-4H2,1H3

- InChIKey: PIVOOCFUYHYIHE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)CCCC=O

計算された属性

- せいみつぶんしりょう: 196.0654927g/mol

- どういたいしつりょう: 196.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-(4-chloro-3-methylphenyl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1283186-2500mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-500mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-5000mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-1.0g |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1283186-250mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-1000mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-50mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-100mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1283186-10000mg |

4-(4-chloro-3-methylphenyl)butanal |

1310152-87-4 | 10000mg |

$3622.0 | 2023-10-01 |

4-(4-chloro-3-methylphenyl)butanal 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1310152-87-4 (4-(4-chloro-3-methylphenyl)butanal) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量